N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine
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Overview
Description
N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a prop-2-yn-1-yloxy group, and a benzylamine moiety
Preparation Methods
The synthesis of N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3-ethoxybenzaldehyde with propargyl alcohol to form the corresponding propargyloxy derivative. This intermediate is then subjected to reductive amination with 2-methylpropan-2-amine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or prop-2-yn-1-yloxy groups are replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a modulator of specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(3-Ethoxy-2-(prop-2-yn-1-yloxy)benzyl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: This compound shares the prop-2-yn-1-yloxy group but differs in its core structure and applications.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar substitution pattern but different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23NO2 |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-[(3-ethoxy-2-prop-2-ynoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H23NO2/c1-6-11-19-15-13(12-17-16(3,4)5)9-8-10-14(15)18-7-2/h1,8-10,17H,7,11-12H2,2-5H3 |
InChI Key |
GCRDOVQGBOPPQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC#C)CNC(C)(C)C |
Origin of Product |
United States |
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